4-(N-(ブチルカルバモイル)スルファモイル)安息香酸メチル

説明

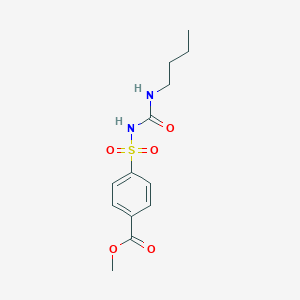

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, also known as Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, is a useful research compound. Its molecular formula is C13H18N2O5S and its molecular weight is 314.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物的および非生物的分解

“4-(N-(ブチルカルバモイル)スルファモイル)安息香酸メチル”と類似の化合物、例えばスルホニルウレア系除草剤は、生物的および非生物的モードによる土壌中での分解挙動について調査されています . これには、生物分解と加水分解の両方が含まれます . 特定の菌類による生物分解速度は最大95%に達しました .

環境汚染物質管理

これらの化合物は、環境汚染物質の無毒化と管理に使用できます . これらは、長期間の滞留により環境に悪影響を与える持続性のある農薬に対処する際に特に役立ちます .

除草剤の開発

“4-(N-(ブチルカルバモイル)スルファモイル)安息香酸メチル”が属するスルホニルウレア系化合物は、除草剤の開発に使用されています . それらは、農村部の農業設定と都市部の住居の両方で害虫を駆除するように設計されています .

分析プロファイリング

“4-(N-(ブチルカルバモイル)スルファモイル)安息香酸メチル”および類似の化合物は、合成カンナビノイド受容体アゴニスト (SCRA) の分析プロファイリングに使用できます . これらのプロファイルは、法医学および臨床調査中に研究者や科学者にとって役立ちます .

カンナビノイド受容体に関する研究

“4-(N-(ブチルカルバモイル)スルファモイル)安息香酸メチル”のような化合物は、カンナビノイド受容体とその下流のシグナル伝達系の研究に使用できます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

生物活性

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate, a compound with the chemical formula C13H18N2O5S and CAS number 88241-94-5, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Weight : 314.36 g/mol

- Molecular Formula : C13H18N2O5S

- Structure : The compound features a benzoate moiety substituted with a butylcarbamoyl and sulfamoyl group, which are critical for its biological activity.

Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate acts primarily as an inhibitor of carbonic anhydrases (CAs), particularly the CAIX isozyme, which is often overexpressed in various tumors. The inhibition of CAIX can lead to the acidification of the tumor microenvironment, thereby affecting tumor growth and metastasis.

Binding Affinity

Research indicates that compounds similar to methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate exhibit high binding affinities to CAIX:

- Kd Values : Some derivatives have shown Kd values as low as 0.12 nM for CAIX, indicating strong binding affinity .

- Selectivity : Studies have demonstrated over 100-fold selectivity for CAIX compared to other CA isozymes, which is crucial for minimizing side effects during treatment .

Anticancer Properties

The compound has been explored for its potential anticancer properties due to its ability to inhibit CAIX:

- In vitro Studies : Cell viability assays have shown that methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate reduces proliferation in various cancer cell lines .

- Mechanistic Insights : The inhibition of CAIX leads to altered pH levels within tumors, disrupting their metabolic processes and promoting apoptosis in cancer cells.

Other Biological Effects

In addition to its anticancer effects, methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate may exhibit other biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, although this requires further investigation.

- Enzyme Inhibition : The compound's sulfamoyl group is known to interact with various enzymes, potentially affecting metabolic pathways relevant to cancer progression .

Case Studies and Research Findings

- Study on Carbonic Anhydrase Inhibition :

- Cell Proliferation Assays :

- X-ray Crystallography Studies :

特性

IUPAC Name |

methyl 4-(butylcarbamoylsulfamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNXHCAHLBRDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517109 | |

| Record name | Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88241-94-5 | |

| Record name | Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。